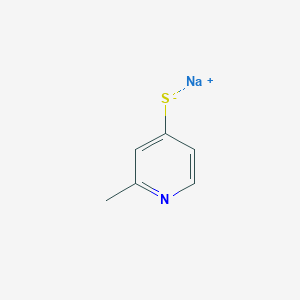

Sodium 2-methylpyridine-4-thiolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is characterized by the presence of a sodium ion, a 2-methyl group attached to a pyridine ring, and a thiolate group at the 4-position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridines, including sodium 2-methylpyridine-4-thiolate, can be achieved through α-methylation of substituted pyridines. A continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol such as 1-propanol at high temperatures has been reported to produce 2-methylpyridines with high selectivity and yield .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of zeolite catalysts such as H-Beta, H-ZSM-5, and H-ZSM-12. These catalysts facilitate the interaction of ethanol with formaldehyde and ammonia, yielding various methylpyridines, including 2-methylpyridine .

Análisis De Reacciones Químicas

Coordination Chemistry and Acetylene Insertion Reactions

Na-4-MePyS serves as a ligand in tungsten(II) complexes, enabling acetylene insertion. Key findings include:

Table 1: Ligand Effects on Acetylene Insertion

-

Mechanism : The S,S-trans configuration of Na-4-MePyS in [W(CO)₃(4-MePyS)₂] allows coplanar rearrangement, facilitating acetylene coordination and subsequent migratory insertion into the W–N bond to form [W(CO)(C₂H₂)(CHCH-4-MePyS)(4-MePyS)] (3a ) .

-

Steric vs. Electronic Effects : Despite the higher basicity of 4-MePy (pKa = 6.0 vs. pyridine’s 5.2 ), reactivity is governed by steric accessibility rather than electronic factors .

Oxidation to Tungsten(IV) Oxo Complexes

Na-4-MePyS-based W(II) complexes undergo oxidation with pyridine-N-oxide to yield tungsten(IV) oxo acetylene complexes:

[W(CO)(C₂H₂)(4-MePyS)₂] + pyridine-N-oxide → [WO(C₂H₂)(4-MePyS)₂] + CO

-

Key Insight : Ligands with electron-withdrawing groups (e.g., 5-NO₂-6-MePyS) reduce π-back-donation to CO, accelerating oxidation .

Nucleophilic Substitution Reactions

The thiolate group in Na-4-MePyS participates in nucleophilic displacements:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form 4-methylpyridine-2-thioethers, though competing disulfide formation may occur under oxidative conditions .

-

Arylation : Couples with aryl halides via transition-metal catalysis (e.g., CuI), yielding biaryl thioethers .

Oxidation to Disulfides

Na-4-MePyS is susceptible to oxidation, forming the corresponding disulfide (4,4'-dimethyl-2,2'-dipyridyl disulfide) in the presence of O₂ or I₂:

2Na-4-MePyS+I2→(4-MePyS)2+2NaI

-

Evidence : UV-vis spectroscopy confirms disulfide formation over time, mirroring behavior observed in pyridine-2-thiol corrosion inhibitors .

Acid-Base Behavior

The pKa of the parent pyridine (4-MePy) is 6.0 , making Na-4-MePyS a stronger base than unsubstituted pyridine-2-thiolate. This influences its stability in aqueous media and propensity for protonation under acidic conditions:

Na-4-MePyS+H⁺→4-MePySH+Na⁺

Comparative Reactivity with Halogenated Analogues

-

3-ClPyS Systems : Electron-withdrawing substituents (e.g., 3-Cl) do not prevent acetylene insertion but increase sensitivity to C₂H₂ release compared to 4-MePyS .

-

Steric Blocking : Substituents at the 6-position (e.g., 6-Me) inhibit reactivity entirely, highlighting the importance of positional effects .

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium 2-methylpyridine-4-thiolate serves as a nucleophile in various organic reactions:

- Thioether Formation : It reacts with alkyl halides to form thioethers, which are important intermediates in organic synthesis.

- Metal Complexation : The thiolate form can coordinate with transition metals, facilitating the formation of metal complexes useful in catalysis.

Medicinal Chemistry

The compound has been explored for its potential biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a derivative demonstrated significant inhibition of cell proliferation in breast cancer models, indicating its potential as an anticancer agent .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound Derivative | 15 | MCF-7 |

- Antimicrobial Properties : Research indicates that this compound and its derivatives possess antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics .

Materials Science

In materials science, this compound is utilized for:

- Nanoparticle Functionalization : The compound can be used to functionalize nanoparticles, enhancing their stability and biocompatibility for drug delivery systems .

| Application | Description |

|---|---|

| Drug Delivery | Enhances internalization of nanoparticles in target cells |

| Biosensing | Utilized in biosensors due to its affinity for noble metals |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an observed IC50 value of approximately 15 μM. This suggests that the compound may interfere with cellular processes critical for cancer cell survival .

Case Study 2: Antimicrobial Efficacy

In another research effort, this compound was tested against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .

Mecanismo De Acción

Comparación Con Compuestos Similares

2-Methylpyridine: A simple methylated pyridine without the thiolate group.

Thiophene Derivatives: Compounds containing a thiophene ring, which share some reactivity with sodium 2-methylpyridine-4-thiolate.

Uniqueness: this compound is unique due to the presence of both a methyl group and a thiolate group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Actividad Biológica

Sodium 2-methylpyridine-4-thiolate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects, supported by data tables and case studies.

This compound is a derivative of pyridine, characterized by the presence of a thiol group. The compound's structure can be represented as follows:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and related compounds. For instance, a study highlighted the effectiveness of various pyridine derivatives against multiple bacterial strains, including Staphylococcus aureus , Escherichia coli , and Streptococcus mitor . The results are summarized in Table 1.

| Compound | Staphylococcus aureus | Escherichia coli | Streptococcus mitor |

|---|---|---|---|

| This compound | +++ | ++ | + |

| Control (No treatment) | - | - | - |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

The activity was graded as follows:

- +++ = Very Good

- ++ = Fair

- + = Poor

- - = Negative

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In one study, the compound was tested against human cancer cell lines using the MTT reduction assay to determine its effect on cell viability.

Results from Cytotoxicity Assay

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 25 | 85 |

| 50 | 70 |

| 100 | 55 |

| 200 | 30 |

Table 2: Cytotoxicity effects of this compound on human cancer cell lines.

The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxic effects.

The biological activity of this compound is believed to stem from its ability to interact with bacterial cell walls and disrupt cellular functions. Similar compounds have been shown to inhibit protein synthesis and block essential enzymatic processes in bacteria, making them effective antimicrobial agents .

Case Studies

A notable case study involved the synthesis and evaluation of various pyridine derivatives, including this compound. The study found that these compounds exhibited significant antibacterial properties and were effective against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .

Propiedades

IUPAC Name |

sodium;2-methylpyridine-4-thiolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS.Na/c1-5-4-6(8)2-3-7-5;/h2-4H,1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHPXGRKPYNKCO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)[S-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.